molecular formula C9H6Cl3NO2S B174418 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride CAS No. 105627-81-4

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B174418
CAS No.: 105627-81-4
M. Wt: 298.6 g/mol
InChI Key: CSGOGYMPINXURE-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S. It is known for its utility in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of a chloro group, an isoquinoline ring, and a sulfonyl chloride group, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride typically involves the chlorination of isoquinoline derivatives followed by sulfonylation. One common method includes the reaction of isoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthesis. Its ability to participate in a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-chloroisoquinoline-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S.ClH/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOGYMPINXURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621098
Record name 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105627-81-4
Record name 5-Isoquinolinesulfonyl chloride, 1-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105627-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 40 ml of thionyl chloride were added 2.93 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.4 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride under reduced pressure. Subsequently, 10 ml of dichloromethane was added to the reaction mixture to precipitate crystals, followed by separation of the crystals by filtration. The crystals thus obtained were washed with 10 ml of dichloromethane, and then dried under reduced pressure to obtain 3.06 g of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. The compound was analyzed to give the following data.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two

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